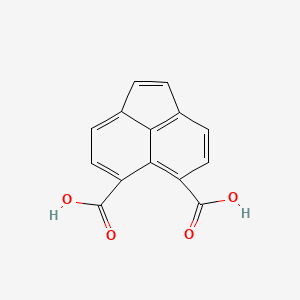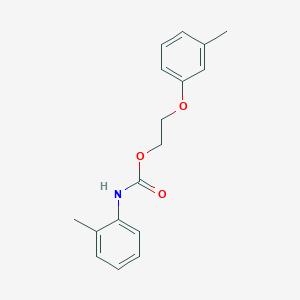![molecular formula C19H22N2O B14513935 [2-({[1-(1H-Indol-3-yl)propan-2-yl]amino}methyl)phenyl]methanol CAS No. 62580-26-1](/img/structure/B14513935.png)
[2-({[1-(1H-Indol-3-yl)propan-2-yl]amino}methyl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-({[1-(1H-Indol-3-yl)propan-2-yl]amino}methyl)phenyl]methanol is a compound that belongs to the class of organic compounds known as indoles. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology. This compound is characterized by the presence of an indole moiety, which is a common structure in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including [2-({[1-(1H-Indol-3-yl)propan-2-yl]amino}methyl)phenyl]methanol, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Another approach involves the heteroannulation of 2-haloaniline derivatives and phenylacetyl under mild conditions in a one-pot reaction catalyzed by palladium complexes .
Industrial Production Methods
Industrial production of indole derivatives can involve large-scale Fischer indole synthesis or catalytic processes using transition metals. These methods are optimized for high yield and purity, ensuring the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[2-({[1-(1H-Indol-3-yl)propan-2-yl]amino}methyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often use reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
[2-({[1-(1H-Indol-3-yl)propan-2-yl]amino}methyl)phenyl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cell signaling and as a probe for biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of [2-({[1-(1H-Indol-3-yl)propan-2-yl]amino}methyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This compound can inhibit or activate specific signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole structure.
Uniqueness
[2-({[1-(1H-Indol-3-yl)propan-2-yl]amino}methyl)phenyl]methanol is unique due to its specific structure, which combines an indole moiety with a phenylmethanol group. This unique combination allows it to exhibit distinct biological activities and makes it a valuable compound for research and development .
Properties
CAS No. |
62580-26-1 |
|---|---|
Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
[2-[[1-(1H-indol-3-yl)propan-2-ylamino]methyl]phenyl]methanol |
InChI |
InChI=1S/C19H22N2O/c1-14(20-11-15-6-2-3-7-16(15)13-22)10-17-12-21-19-9-5-4-8-18(17)19/h2-9,12,14,20-22H,10-11,13H2,1H3 |
InChI Key |
IKEUZNNCJNZOTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)NCC3=CC=CC=C3CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Piperidine-1-carbonyl)phenyl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14513855.png)
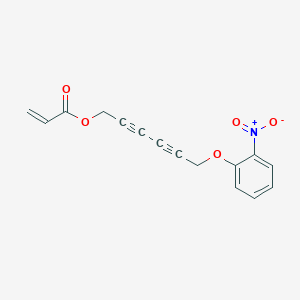

![1-(4-Fluorophenyl)-4-nitrobicyclo[2.2.2]octane](/img/structure/B14513875.png)
![1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14513881.png)
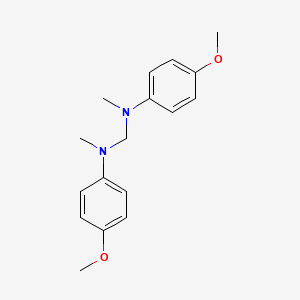
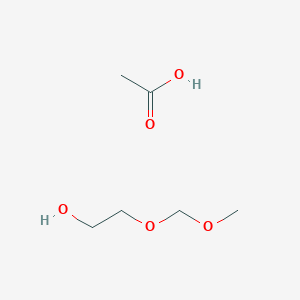
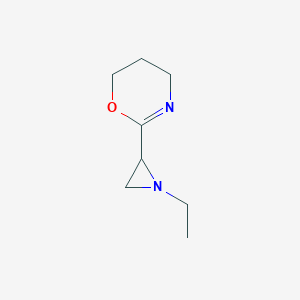
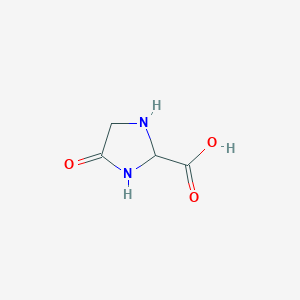
![4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one](/img/structure/B14513906.png)
